molecular formula C10H14ClNOS B15319154 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol

4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol

Cat. No.: B15319154
M. Wt: 231.74 g/mol
InChI Key: LSFIPIJJJKRLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol is a chemical compound with the molecular formula C 10 H 14 ClNOS and a calculated molecular weight of 231.74 g/mol . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The structure of this compound incorporates two pharmacologically significant moieties: a 5-chlorothiophene group and a 4-hydroxypiperidine scaffold. The 4-hydroxypiperidine structure is a common feature in many bioactive molecules and is frequently employed in medicinal chemistry as a building block for the synthesis of more complex compounds . Similarly, the (5-chlorothiophen-2-yl)methyl group is a recognized structural component in various research chemicals . As such, this compound serves as a versatile synthetic intermediate, particularly in the exploration of new chemical entities for pharmaceutical and life sciences research. Please note that this product is for research purposes only and is not for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H14ClNOS

Molecular Weight

231.74 g/mol

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C10H14ClNOS/c11-9-2-1-8(14-9)7-10(13)3-5-12-6-4-10/h1-2,12-13H,3-7H2

InChI Key

LSFIPIJJJKRLGS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(S2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperidin-4-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thiophene vs. Aromatic Heterocycles
  • L-741,626 (1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol):
    • Replaces the thiophene with an indole ring, a common pharmacophore in dopamine D2 receptor antagonists.
    • The indole’s planar structure and hydrogen-bonding capability enhance receptor binding selectivity compared to the thiophene’s electron-rich but less polarizable structure .
  • Compound 33 (Methyl 5-(4-(5-Chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-...):
    • Incorporates a triazole ring and trifluoroacetyl group, increasing molecular weight (575 g/mol) and lipophilicity. The triazole may improve metabolic stability but reduce CNS penetration due to higher polarity .
Halogen Substituents
  • 4-(4-Chlorophenyl)piperidin-4-ol: Lacks the thiophene-methyl spacer, leading to a rigid structure.
  • 4-[(4-Chloro-2-fluoro-anilino)methyl]piperidin-4-ol: Features a chloro-fluoroanilino group. Fluorine’s electronegativity enhances metabolic stability, while the anilino group enables hydrogen bonding distinct from the thiophene’s sulfur interactions .
Piperidine Core Modifications
  • Compound 7.14 (1-((1H-pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol oxalate):
    • Substitutes the thiophene with a pyrrolopyridine and bromophenyl group. Bromine’s bulkiness may reduce solubility but improve hydrophobic interactions in receptor pockets. The oxalate salt enhances crystallinity and stability .

Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol (5-Chlorothiophen-2-yl)methyl ~255.75* Not reported Moderate lipophilicity, flexible spacer
L-741,626 Indole, 4-chlorophenyl 330.83 Not reported High D2 receptor selectivity
Compound 33 Triazole, trifluoroacetyl 575.11 Not reported High polarity, potential metabolic stability
4-(4-Chlorophenyl)piperidin-4-ol 4-Chlorophenyl 201.68 Not reported Rigid structure, limited solubility
Compound 7.14 Pyrrolopyridine, bromophenyl 487.76 (oxalate salt) 208–209 Oxalate salt improves stability

*Calculated based on molecular formula C10H14ClNOS.

Pharmacological Implications (Inferred)

  • Receptor Binding : The thiophene’s sulfur atom may engage in weak hydrogen bonds or van der Waals interactions, contrasting with indole’s stronger π-π stacking in L-741,626 .
  • Metabolic Stability : Fluorinated analogs (e.g., ) likely exhibit longer half-lives than the target compound due to fluorine’s resistance to oxidative metabolism.
  • Selectivity : Bulkier substituents (e.g., bromophenyl in 7.14) may limit off-target effects but reduce bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carbaldehyde with piperidin-4-ol derivatives via reductive amination or nucleophilic substitution. Key steps include:

  • Step 1 : Protection of the hydroxyl group on piperidin-4-ol using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions .
  • Step 2 : Reaction with 5-chlorothiophene-2-carbaldehyde under acidic or basic conditions, followed by reduction (e.g., NaBH4 or catalytic hydrogenation) to form the methylene bridge .
  • Optimization : Solvent choice (e.g., ethanol vs. dichloromethane) and temperature control (40–60°C) significantly impact yield. Catalysts like Pd/C or Cu(I) complexes improve selectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ ~3.5–4.0 ppm for hydroxyl protons) and thiophene substituents (δ ~6.5–7.5 ppm for aromatic protons). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₄ClNOS: calculated 255.05 g/mol) and fragmentation patterns .
  • IR Spectroscopy : O–H stretching (~3200–3600 cm⁻¹) and C–S/C–Cl vibrations (~600–800 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent hydrolysis of the thiophene ring .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence the compound’s biological activity, and what SAR (Structure-Activity Relationship) studies support this?

  • Methodological Answer :

  • Key Findings : Comparative studies of analogs (e.g., 4-(3-methylphenyl)piperidin-4-ol) reveal that the hydroxyl group at position 4 enhances hydrogen bonding with biological targets (e.g., enzymes or receptors). The 5-chlorothiophene moiety increases lipophilicity, improving blood-brain barrier penetration .
  • SAR Table :
CompoundSubstitutionBioactivity (IC₅₀)
A 4-OH12 nM (DAT inhibition)
B 4-OCH₃45 nM
C 4-NH₂>100 nM
  • Conclusion : Steric hindrance and electronic effects from substituents dictate potency .

Q. What strategies resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Source Analysis : Cross-validate purity (>95% by HPLC) and stereochemical consistency (chiral chromatography) between studies. Contradictions often arise from impure batches or racemic mixtures .
  • Assay Variability : Standardize assay conditions (e.g., cell lines, incubation time). For example, dopamine transporter (DAT) inhibition assays using HEK293 cells vs. neuronal cultures yield divergent results due to receptor density differences .

Q. How can computational modeling predict the metabolic pathways and toxicity profile of this compound?

  • Methodological Answer :

  • In Silico Tools : Use ADMET Predictor™ or SwissADME to identify Phase I/II metabolism sites. The thiophene ring is prone to oxidative cleavage (CYP450-mediated), generating sulfonic acid derivatives .
  • Toxicity Flags : The chlorinated thiophene may form reactive metabolites (e.g., epoxides), flagged by DEREK Nexus for potential hepatotoxicity. Validate with in vitro hepatocyte assays .

Q. What green chemistry approaches can be applied to synthesize this compound with reduced environmental impact?

  • Methodological Answer :

  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
  • Catalytic Methods : Use immobilized enzymes (e.g., lipases) for reductive amination, achieving >80% yield with minimal waste .
  • Waste Management : Recover piperidine derivatives via acid-base extraction and reuse in subsequent batches .

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